シクロプロピルスルファメート

概要

説明

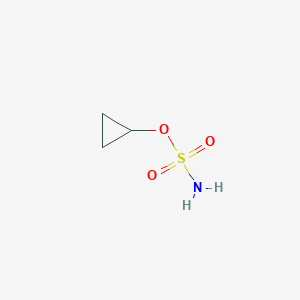

Cyclopropyl sulfamate is a chemical compound with the molecular formula C3H7NO3S . It has an average mass of 137.158 Da and a monoisotopic mass of 137.014664 Da .

It has a storage temperature of room temperature . The physical properties of cyclopropyl-containing compounds have been studied, and it has been found that cyclopropane fatty acids have physical characteristics somewhere in between saturated and mono unsaturated fatty acids .

科学的研究の応用

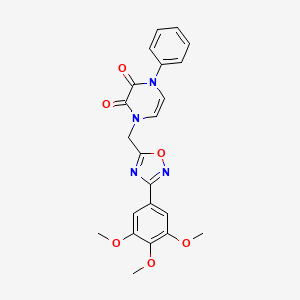

- シクロプロピルスルファメートは、不斉合成において貴重なキラルテンプレートとして役立ちます。 その立体異性体硫黄中心により、キラリティを精密に制御でき、エナンチオマー的に純粋な化合物の生成に役立ちます .

- スルホンイミデート(シクロプロピルスルファメートを含む)は、他の重要な硫黄(VI)誘導体を得るためのビルディングブロックとして機能します。 これらの化合物は、創薬と材料科学で応用されています .

- シクロプロピルスルファメートは、創薬候補のプレカーサーとして検討されてきました。 研究者は、スルホキシミンおよびスルホンイミダミド系薬剤におけるその可能性を調査しています .

- スルホンイミデート(シクロプロピルスルファメートを含む)は、酸性条件に敏感です。 これらは、酸、アルコール、およびフェノールに対するアルキル移動試薬として作用する可能性があります .

- R₁とR₃が結合している場合、環状スルホンイミデートが形成されます。 これらは、キラルアミノアルコールから生じ、興味深い反応性パターンを示します .

キラル合成と不斉変換

硫黄(VI)化合物のビルディングブロック

創薬

重合反応

アルキル移動試薬

環状スルホンイミデート

要約すると、シクロプロピルスルファメートは、キラル合成、創薬、および高分子化学にわたる用途を持つ汎用性の高い化合物です。 その独自の構造と反応性は、さまざまな科学分野における革新的な研究を促進し続けています . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

作用機序

Mode of Action

The mode of action of Cyclopropyl sulfamate involves its interaction with its targets. Cyclopropyl groups are known to be good π-electron donors , which may influence their interaction with target molecules.

Biochemical Pathways

Cyclopropyl sulfamate may affect various biochemical pathways due to the presence of the cyclopropyl group. Cyclopropyl-containing compounds are known to influence a wide range of biological properties, from enzyme inhibitions to various cellular activities .

Result of Action

Cyclopropyl-containing compounds are known to have diverse biological activities, which suggests that Cyclopropyl sulfamate may also have various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of Cyclopropyl sulfamate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity and stability of the compound

生化学分析

Biochemical Properties

Cyclopropyl sulfamate is known to participate in various biochemical reactions. The unique strained ring cyclopropyl structure is easily opened by hydrogenation, resulting in methyl branched-chain fatty acids that possess a beneficial balance of chemical and physical properties .

Cellular Effects

The effects of Cyclopropyl sulfamate on various types of cells and cellular processes are complex and multifaceted. It has been suggested that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Cyclopropyl sulfamate at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Cyclopropyl sulfamate is likely involved in various metabolic pathways, interacting with enzymes or cofactors. The specific metabolic pathways that Cyclopropyl sulfamate is involved in, including any effects on metabolic flux or metabolite levels, are not well-characterized .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

cyclopropyl sulfamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQACFOJGQZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

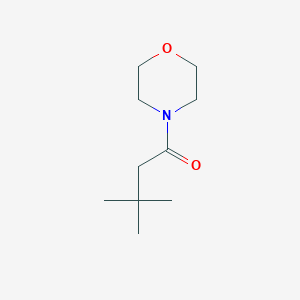

C1CC1OS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)